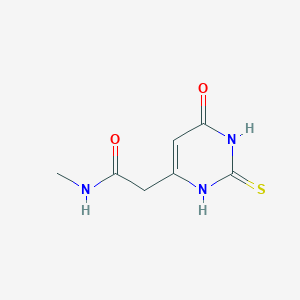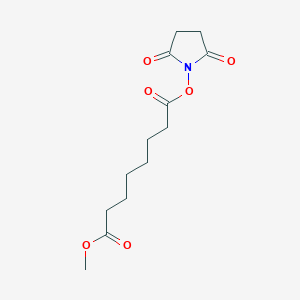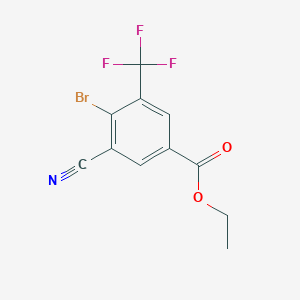![molecular formula C9H7ClF5N5O2 B1415803 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine CAS No. 1823194-73-5](/img/structure/B1415803.png)
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine
Vue d'ensemble
Description
Fluopyram is a pyridylethylamide broad-spectrum fungicide . It is also known as N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of Fluopyram is characterized by a pyridine group and a benzamide group . The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis
The chemical reactions of Fluopyram and similar compounds involve various transformations, including hydrolysis . The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in these reactions .Physical And Chemical Properties Analysis
Fluopyram is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10–6 Pa at 20 °C), has a log POW of 3.3 and is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group (-CF3) present in this compound is a common feature in many FDA-approved drugs . This group is known for enhancing the biological activity and metabolic stability of pharmaceuticals. Therefore, this compound could be pivotal in the development of new drugs, especially those targeting diseases where fluorine’s unique properties can be beneficial, such as in the treatment of certain cancers or metabolic disorders.
Agrochemical Formulations
Studies have shown that compounds similar to N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’'-nitroguanidine are effective in controlling diseases caused by fungal species like Botrytis cinerea, Alternaria spp., and Sclerotinia sclerotiorum. This suggests potential applications in developing fungicides or other agrochemicals that could help protect crops and improve agricultural yields.
Antimicrobial Agents
The structural analogs of this compound have been investigated for their antimicrobial properties, particularly against bacterial species that exhibit resistance to traditional antibiotics . The ability to target specific enzymes in bacterial cells makes this compound a candidate for the development of new antibacterial agents.
Catalysis in Organic Synthesis
The presence of the trifluoromethyl group and the pyridine ring in this compound makes it a valuable reagent in catalysis. It can participate in various chemical reactions, including coupling reactions, nucleophilic substitutions, and electrophilic additions, which are fundamental in synthesizing complex organic molecules .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-2-nitroguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5N5O2/c10-5-1-4(9(13,14)15)2-17-6(5)8(11,12)3-18-7(16)19-20(21)22/h1-2H,3H2,(H3,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDWGFOCCQNZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(CNC(=N[N+](=O)[O-])N)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



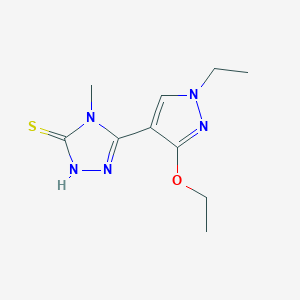
![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)
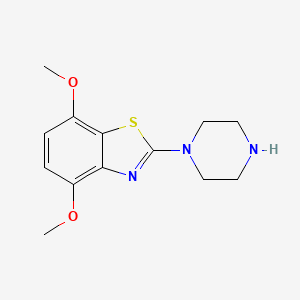
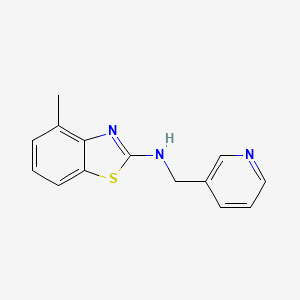
![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)
![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)
![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)

